Mecamylamine-d3 Hydrochloride

Beschreibung

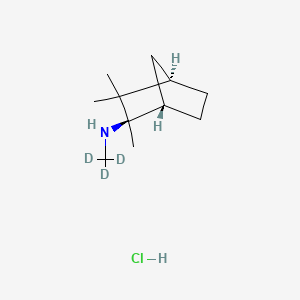

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1S,2R,4R)-2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1/i4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-HUGYAVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@@]1([C@H]2CC[C@H](C2)C1(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857956 | |

| Record name | (1S,2R,4R)-2,3,3-Trimethyl-N-(~2~H_3_)methylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217625-71-2 | |

| Record name | (1S,2R,4R)-2,3,3-Trimethyl-N-(~2~H_3_)methylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the isotopic purity of Mecamylamine-d3 Hydrochloride

An In-depth Technical Guide to the Isotopic Purity of Mecamylamine-d3 Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the isotopic purity of Mecamylamine-d3 Hydrochloride, a critical internal standard for bioanalytical and pharmacokinetic studies. We will delve into the significance of isotopic purity, the methodologies for its determination, and the interpretation of the resulting data, all from the perspective of ensuring the highest level of scientific integrity in your research.

The Critical Role of Isotopic Purity in Quantitative Bioanalysis

Deuterated compounds, such as Mecamylamine-d3 Hydrochloride, are indispensable as internal standards (IS) in mass spectrometry-based quantitative analysis. The underlying principle of their use is that a deuterated IS is chemically identical to the analyte of interest (the non-deuterated form) and thus exhibits the same behavior during sample extraction, chromatography, and ionization. However, it is distinguishable by its higher mass due to the presence of deuterium atoms.

The isotopic purity of the deuterated internal standard is a cornerstone of assay accuracy and reliability. Impurities can arise from two main sources: the presence of the unlabeled analyte (d0) in the deuterated standard and the incomplete deuteration leading to species with fewer deuterium atoms than intended (e.g., d1, d2). These impurities can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ), thereby compromising the validity of the study data. Therefore, a thorough understanding and verification of the isotopic purity of Mecamylamine-d3 Hydrochloride are not just procedural formalities but essential components of robust scientific practice.

Analytical Methodologies for Determining Isotopic Purity

The determination of isotopic purity requires high-resolution analytical techniques that can differentiate between the deuterated and non-deuterated forms of the molecule. The two most common and powerful methods are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR is a powerful tool for assessing isotopic purity. In a deuterated molecule like Mecamylamine-d3 Hydrochloride, the deuterium atoms replace protons. By comparing the integration of the remaining proton signals in the deuterated standard to the corresponding signals in a non-deuterated reference standard, one can calculate the percentage of deuteration at specific sites. For a more direct and quantitative measure, Deuterium (²H) NMR can also be employed.

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is the most direct and sensitive method for determining isotopic distribution and purity. By analyzing the full scan mass spectra of the deuterated standard, one can observe the relative intensities of the ions corresponding to the fully deuterated species (d3), partially deuterated species (d2, d1), and the unlabeled analyte (d0).

Quantitative Data on Isotopic Purity

While the exact isotopic purity of Mecamylamine-d3 Hydrochloride can vary between different commercial suppliers and even between different synthesis batches, typical specifications for high-quality deuterated standards are quite stringent.

| Isotopic Species | Typical Abundance | Significance |

| Mecamylamine-d3 | >98% | The desired fully deuterated internal standard. |

| Mecamylamine-d2 | <1.5% | An impurity resulting from incomplete deuteration. |

| Mecamylamine-d1 | <0.5% | An impurity resulting from incomplete deuteration. |

| Mecamylamine-d0 | <0.1% | The unlabeled analyte, a critical impurity to minimize. |

Note: These are representative values and should be confirmed with the Certificate of Analysis for the specific lot being used.

Experimental Protocol: Verification of Isotopic Purity by LC-HRMS

This protocol outlines a general procedure for the verification of the isotopic purity of Mecamylamine-d3 Hydrochloride using LC-HRMS.

Materials and Reagents

-

Mecamylamine-d3 Hydrochloride

-

Mecamylamine Hydrochloride (non-deuterated reference standard)

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid

Sample Preparation

-

Prepare a stock solution of Mecamylamine-d3 Hydrochloride at 1 mg/mL in methanol.

-

Prepare a stock solution of Mecamylamine Hydrochloride at 1 mg/mL in methanol.

-

Prepare a working solution of Mecamylamine-d3 Hydrochloride at 1 µg/mL in 50:50 acetonitrile:water.

-

Prepare a working solution of Mecamylamine Hydrochloride at 1 µg/mL in 50:50 acetonitrile:water.

LC-HRMS Parameters

-

LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from any potential interferences.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

HRMS Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full Scan (m/z 100-250)

-

Resolution: >60,000

Data Acquisition and Analysis

-

Inject the Mecamylamine Hydrochloride working solution to determine its retention time and exact mass.

-

Inject the Mecamylamine-d3 Hydrochloride working solution.

-

Extract the ion chromatograms for the expected m/z of Mecamylamine (d0) and Mecamylamine-d3.

-

Examine the full scan mass spectrum of the Mecamylamine-d3 Hydrochloride peak.

-

Calculate the relative abundance of the d0, d1, d2, and d3 isotopic species.

Visualization of the Experimental Workflow

Caption: Workflow for Isotopic Purity Verification by LC-HRMS.

Trustworthiness and Self-Validating Systems

The protocol described above is designed to be a self-validating system. The analysis of the non-deuterated Mecamylamine Hydrochloride standard provides a crucial reference point for retention time and mass accuracy. The high-resolution mass spectrometer allows for the unambiguous identification of each isotopic species, and the full scan data provides a comprehensive and unbiased view of the isotopic distribution. By adhering to this protocol, researchers can have a high degree of confidence in the determined isotopic purity of their Mecamylamine-d3 Hydrochloride internal standard.

Conclusion

The isotopic purity of Mecamylamine-d3 Hydrochloride is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical data. Researchers and drug development professionals must not take this for granted and should have a thorough understanding of the methodologies for its verification. By employing high-resolution analytical techniques like LC-HRMS and adhering to robust experimental protocols, the scientific community can ensure the integrity of their findings and contribute to the development of safe and effective therapeutics.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry.[Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation.[Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

An In-depth Technical Guide to the Chemical Properties and Stability of Mecamylamine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties and stability of Mecamylamine-d3 Hydrochloride, a deuterated analog of the nicotinic acetylcholine receptor antagonist, mecamylamine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical technical information to support its effective use in scientific investigations.

Introduction: The Significance of Mecamylamine-d3 Hydrochloride in Research

Mecamylamine-d3 Hydrochloride is the deuterium-labeled form of Mecamylamine Hydrochloride, an orally active, non-selective, and non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Originally developed as an antihypertensive agent, mecamylamine's ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research, particularly in studies related to neuropsychiatric disorders.[3][4] The introduction of deuterium atoms into the N-methyl group creates a stable, isotopically labeled internal standard for use in quantitative bioanalytical studies, such as mass spectrometry-based assays, to accurately measure the concentration of mecamylamine in biological matrices.[5][6] Understanding the chemical properties and stability of this deuterated analog is paramount for ensuring the integrity of experimental data.

Mechanism of Action

Mecamylamine functions as a ganglionic blocker by preventing acetylcholine from stimulating postsynaptic receptors.[7] This action leads to a reduction in sympathetic tone, vasodilation, and decreased cardiac output.[7] In the central nervous system, it antagonizes nAChRs, which are implicated in a wide range of physiological and pathological processes.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Mecamylamine-d3 Hydrochloride is essential for its proper handling, formulation, and use in experimental settings.

Chemical Structure and Identity

-

IUPAC Name: (1S,2R,4R)-2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride[8]

-

Synonyms: Inversine-d3, Mecamylamine hydrochloride N-methyl-d3[5][8]

-

CAS Number: 1217625-71-2[8]

Tabulated Physicochemical Data

While specific experimental data for the deuterated form is not extensively published, the properties are expected to be very similar to the non-deuterated Mecamylamine Hydrochloride. The following table summarizes the available information.

| Property | Value | Source |

| Appearance | White Solid | [11] |

| Molecular Weight | 206.77 g/mol | [8][9] |

| Melting Point | ~249 °C with decomposition (for non-deuterated form) | [12] |

| Solubility (non-deuterated form) | Soluble in water (50 mg/mL), ethanol (~20 mg/mL), DMSO (~5 mg/mL), and isopropanol (21 mg/mL).[4][9] | [4][9] |

| pKa | Not explicitly found for the deuterated form. As a secondary amine, it is basic. | |

| pH (1% aqueous solution, non-deuterated) | 6.0 - 7.5 | [4] |

Stability and Storage

The stability of Mecamylamine-d3 Hydrochloride is a critical factor for its use as a reference standard and in experimental protocols. Proper storage and handling are necessary to prevent degradation and ensure the accuracy of results.

Recommended Storage Conditions

For long-term storage, Mecamylamine-d3 Hydrochloride should be kept in a tightly sealed container at 2-8°C in a refrigerator.[11] Some suppliers recommend storage at -20°C for optimal long-term stability as a crystalline solid, suggesting it should be stable for at least two years under these conditions.[13] It is important to protect the compound from moisture.[14]

Solution Stability

Aqueous solutions of Mecamylamine Hydrochloride can be autoclaved.[4] However, for experimental use, it is not recommended to store aqueous solutions for more than one day to avoid potential degradation.[9][13] Stock solutions prepared in organic solvents, when aliquoted and frozen at -20°C, are reported to be stable for up to 3 months.

Potential Degradation Pathways

As a secondary amine, Mecamylamine-d3 Hydrochloride may be susceptible to degradation under certain conditions. Potential degradation pathways could include:

-

Oxidation: The amine functionality can be susceptible to oxidation.

-

Hydrolysis: While generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to degradation.

-

Photodegradation: Exposure to light, particularly UV, could potentially induce degradation.

-

Thermal Degradation: As indicated by its melting point with decomposition, high temperatures can cause the molecule to break down.[12]

Experimental Protocols: Stability Assessment

To ensure the integrity of Mecamylamine-d3 Hydrochloride in research applications, a comprehensive stability assessment is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[3][8]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Caption: Workflow for forced degradation studies.

-

Stock Solution Preparation: Prepare a stock solution of Mecamylamine-d3 Hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for a specified period (e.g., 48 hours). Dissolve the sample in the mobile phase before analysis.

-

Photostability Testing: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Mecamylamine-d3 Hydrochloride from its potential degradation products.

Caption: HPLC method development and validation flow.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer), pH adjusted.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Conclusion

Mecamylamine-d3 Hydrochloride is an indispensable tool for researchers engaged in pharmacokinetic and metabolic studies of mecamylamine. A comprehensive understanding of its chemical properties and a rigorous assessment of its stability are fundamental to ensuring the reliability and accuracy of experimental outcomes. The protocols and information presented in this guide provide a robust framework for the proper handling, storage, and stability evaluation of Mecamylamine-d3 Hydrochloride, empowering researchers to conduct their studies with confidence and scientific integrity.

References

-

PubChem. (n.d.). Mecamylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Mecamylamine-d3 Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheet Mecamylamine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Mecamylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Young, R., & Geyer, M. A. (2010). Potential Therapeutic Uses of Mecamylamine and its Stereoisomers. Current Topics in Medicinal Chemistry, 10(14), 1450–1459. Retrieved from [Link]

-

CRO SPLENDID LAB. (n.d.). Mecamylamine-d3 Hydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Mecamylamine Hydrochloride-impurities. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024, October). Draft Guidance on Mecamylamine Hydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Mecamylamine-d3 Hydrochloride. Retrieved from [Link]

-

Bevins, R. A., & Besheer, J. (2008). Mecamylamine, dihydro-β-erythroidine, and dextromethorphan block conditioned responding evoked by the conditional stimulus effects of nicotine. Psychopharmacology, 197(3), 497–507. Retrieved from [Link]

-

Wikipedia. (n.d.). Mecamylamine. Retrieved from [Link]

-

Andersson, K., Fuxe, K., Eneroth, P., & Agnati, L. F. (1982). Differential effects of mecamylamine on the nicotine induced changes in amine levels and turnover in hypothalamic dopamine and noradrenaline nerve terminal systems and in the secretion of adenohypophyseal hormones in the castrated female rat. Evidence for involvement of cholinergic nicotine-like receptors. Acta Physiologica Scandinavica, 116(1), 41–50. Retrieved from [Link]

-

Young, R., & Geyer, M. A. (2010). Potential Therapeutic Uses of Mecamylamine and its Stereoisomers. Current Topics in Medicinal Chemistry, 10(14), 1450–1459. Retrieved from [Link]

Sources

- 1. Mecamylamine-d3 Hydrochloride | C11H22ClN | CID 71749917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 11. splendidlab.in [splendidlab.in]

- 12. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Decoding the Certificate of Analysis: A Technical Guide to Mecamylamine-d3 Hydrochloride Quality

Introduction: The Critical Role of a Validated Internal Standard

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the integrity of every result hinges on the quality of the reagents used. Among the most critical of these is the stable isotope-labeled internal standard (SIL-IS). Mecamylamine-d3 Hydrochloride, the deuterated analogue of the nicotinic acetylcholine receptor antagonist Mecamylamine, serves this precise role.[1][2][3] Its function is to mimic the analyte of interest throughout sample extraction, chromatography, and ionization, thereby correcting for variability and ensuring analytical precision and accuracy.[4][5][6]

A Certificate of Analysis (CoA) for a SIL-IS like Mecamylamine-d3 Hydrochloride is more than a simple data sheet; it is a comprehensive quality dossier. It provides the end-user with verifiable evidence that the material meets stringent criteria for identity, purity, and isotopic enrichment. This guide will deconstruct a typical CoA for Mecamylamine-d3 Hydrochloride, delving into the causality behind each analytical test and providing the technical foundation for researchers, scientists, and drug development professionals to confidently interpret and qualify this critical reagent.

Chapter 1: The Anatomy of a Certificate of Analysis

A CoA is logically structured to present a complete quality profile of the material. It begins with fundamental identifiers and moves progressively through detailed chemical, isotopic, and safety-related analyses. Each test provides a unique piece of the quality puzzle, and together they validate the material's fitness for its intended purpose.

Caption: Logical flow of a Certificate of Analysis.

Chapter 2: Identification and Structural Confirmation

The foundational section of any CoA rigorously confirms that the material is, unequivocally, Mecamylamine-d3 Hydrochloride. This is achieved through a combination of physical inspection and spectroscopic analysis.

Appearance

This test is a qualitative, visual inspection of the physical form and color of the substance. It serves as a first-line quality check against the expected properties. Deviations from the expected appearance (e.g., color change, presence of foreign particulates) can indicate degradation, contamination, or incorrect material.

| Test | Specification | Purpose |

| Appearance | White to Off-White Solid | Confirms basic physical identity and flags gross contamination. |

Mass Spectrometry (MS)

The "What": Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For Mecamylamine-d3 HCl, this technique provides a precise molecular weight.

The "Why": This is a definitive identity test. The substitution of three protons (¹H) with three deuterons (²H) increases the molecular weight by approximately 3 Da compared to the unlabeled compound.[7][8] The measured mass must align with the calculated theoretical mass for the deuterated structure, confirming that the correct isotopologue has been synthesized.

Data Interpretation: The CoA will report the observed m/z value, often from a high-resolution mass spectrometer (HRMS), which should match the expected accurate mass. For C₁₁H₁₈D₃N·HCl, the expected accurate mass of the free base is approximately 206.1629 amu.[7]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The "What": ¹H NMR provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms.

The "Why": This is the gold standard for structural confirmation. For Mecamylamine-d3 HCl, ¹H NMR serves two critical purposes:

-

Structural Integrity: The overall pattern of signals (chemical shifts, splitting patterns, and integrations) must be consistent with the bicyclic amine structure of mecamylamine.[9]

-

Confirmation of Deuteration: The key diagnostic feature is the significant reduction or complete absence of the proton signal corresponding to the N-methyl group. Since the methyl group is the site of deuteration (-N(CD₃)), its corresponding signal in the ¹H NMR spectrum will be diminished, directly confirming the location of the isotopic label.[10]

Data Interpretation: The CoA will typically state that the spectrum "Conforms to Structure." A researcher can (and should) scrutinize the supplied spectrum to verify the absence of the N-methyl proton signal and the correctness of the remaining signals.

Chapter 3: Purity and Potency Assessment

Once identity is confirmed, the focus shifts to quantifying the purity of the compound. For a SIL-IS, this involves assessing both chemical purity (the absence of other compounds) and isotopic purity (the prevalence of the desired deuterated form).

Chemical Purity by HPLC

The "What": High-Performance Liquid Chromatography (HPLC) is a technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[11][12] A detector, typically UV-Vis, measures the amount of each component as it elutes from the column.[13]

The "Why": This is the primary test for chemical purity. Any impurities from the synthesis or degradation products will appear as separate peaks in the chromatogram.[11] For a SIL-IS, high chemical purity (>99%) is essential to prevent co-eluting impurities from interfering with the quantification of either the analyte or the standard in an LC-MS assay.[4]

Data Interpretation: Purity is typically reported as "Area %." This value is calculated by dividing the peak area of the main compound by the total area of all detected peaks in the chromatogram.[14][15]

| Test | Specification | Rationale |

| Purity by HPLC (UV) | ≥ 98.0% | Ensures that other chemical entities do not interfere with the internal standard's function.[4] |

Experimental Protocol: General HPLC Purity Method

-

Mobile Phase Preparation: Prepare mobile phases A (e.g., 0.1% Formic Acid in Water) and B (e.g., 0.1% Formic Acid in Acetonitrile). Degas thoroughly.

-

Standard Preparation: Accurately weigh and dissolve Mecamylamine-d3 HCl in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at a specified wavelength (e.g., 210 nm).

-

Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

-

-

Analysis: Inject the standard preparation and integrate all peaks detected. Calculate the area percentage of the main peak.

Isotopic Purity & Enrichment

The "What": This analysis quantifies the percentage of the material that contains the desired isotopic label (in this case, three deuterium atoms) relative to molecules with fewer or no labels. This is determined using Mass Spectrometry and/or NMR.[10][16]

The "Why": High isotopic enrichment (typically ≥98%) is paramount.[4] The unlabeled (d₀) form of the standard can be a significant source of analytical interference, as it is indistinguishable from the endogenous analyte being measured. This can lead to an overestimation of the analyte's concentration, especially at low levels.

Data Interpretation:

-

By MS: The relative intensities of the ion corresponding to the d3-labeled compound and the d0 compound are compared.

-

By ¹H NMR: The residual signal for the N-methyl protons is integrated relative to another stable proton signal within the molecule. The lower the residual signal, the higher the isotopic enrichment.[10][17]

Caption: Workflow for determining isotopic enrichment.

Chapter 4: Safety and Impurity Profiling

This section addresses the presence of non-chemical impurities, such as volatile residues and microorganisms, which are critical for ensuring the safety and stability of the material. These tests are often performed according to United States Pharmacopeia (USP) general chapters.

Loss on Drying (LOD)

The "What": LOD is a gravimetric analysis that determines the percentage of weight lost from a sample upon heating under specified conditions.[18][19]

The "Why": The test quantifies the total amount of volatile matter, which includes water and any residual solvents.[20] This is important because excess volatile content can affect the accurate weighing of the material, leading to errors in standard solution preparation. It provides a bulk measure of volatile impurities.

Experimental Protocol: USP <731> Loss on Drying [18][21]

-

Tare a pre-dried, glass-stoppered weighing bottle.

-

Accurately weigh 1-2 g of the Mecamylamine-d3 HCl sample into the bottle.

-

Place the loaded bottle in a drying oven at a specified temperature (e.g., 105 °C) for a specified time (e.g., 3 hours), with the stopper removed but also inside the oven.

-

After drying, promptly close the bottle, allow it to cool to room temperature in a desiccator, and re-weigh.

-

The percent loss is calculated from the difference in weight before and after drying.

Residual Solvents

The "What": This test identifies and quantifies volatile organic compounds remaining from the manufacturing process. The standard method is Headspace Gas Chromatography (GC-HS).[22]

The "Why": Solvents are classified by their toxicity according to USP <467>, which is harmonized with the ICH Q3C guidelines.[23][24] Class 1 solvents (e.g., benzene) are carcinogenic and should be avoided. Class 2 solvents (e.g., acetonitrile, dichloromethane) are toxic and must be limited to specific concentration levels (in ppm). Class 3 solvents (e.g., ethanol, acetone) are less toxic and have higher limits.[25] This test is a critical safety requirement.

| Test | Specification | Rationale |

| Residual Solvents (USP <467>) | Meets USP requirements for Class 1, 2, & 3. | Ensures the material is free from harmful levels of solvents used during synthesis and purification.[23] |

Elemental Impurities (Heavy Metals)

The "What": This analysis quantifies potentially toxic elemental impurities. Modern methods mandated by USP <232> utilize inductively coupled plasma-optical emission spectrometry (ICP-OES) or inductively coupled plasma-mass spectrometry (ICP-MS).[26][27]

The "Why": These methods replace the outdated and non-specific colorimetric test of USP <231>.[28] USP <232> sets strict limits for toxic elements like Cadmium (Cd), Lead (Pb), Arsenic (As), and Mercury (Hg), which can be introduced from raw materials or manufacturing equipment.[29][30] This is a fundamental safety test.

Microbiological Quality

The "What": This test determines the number of viable aerobic microorganisms, yeast, and mold present in a non-sterile substance. It is performed according to USP <61> (Microbial Enumeration Tests).[31]

The "Why": Although the material is not intended for direct administration, controlling the microbial load is a standard good manufacturing practice (GMP) requirement. It ensures that the material has been handled under hygienic conditions and is not grossly contaminated, which could lead to degradation of the product over time.[32][33][34]

Data Interpretation: Results are reported as Colony Forming Units per gram (CFU/g) for:

-

Total Aerobic Microbial Count (TAMC)

-

Total Yeast and Mold Count (TYMC)

Conclusion

The Certificate of Analysis for Mecamylamine-d3 Hydrochloride is a multi-faceted document that provides a robust assurance of quality. By understanding the purpose and methodology behind each test—from structural confirmation by NMR and MS to purity assessment by HPLC and safety profiling via USP methods—a scientist can move beyond simply accepting a "Pass" specification. This deeper comprehension allows for a critical evaluation of the reagent's suitability for high-stakes applications, ensuring that the foundation of quantitative analysis is built on material of verified identity, purity, and isotopic integrity. This, in turn, underpins the generation of trustworthy, reproducible, and defensible scientific data.

References

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link][4]

-

Ejim, et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Preprints.org. Available at: [Link][5]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link][6]

-

Phenomenex. (n.d.). Understanding the Revisions to USP Monograph <467>: Residual Solvents. Available at: [Link]

-

PharmaSciences. (n.d.). Loss on Drying (LOD). Available at: [Link][20]

-

van den Broek, I., & van Dongen, W. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. Available at: [Link][35]

-

Vertex Analytical. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. Available at: [Link][23]

-

SCISPEC. (n.d.). USP <467> Residual solvent determination in pharmaceutical products. Available at: [Link][25]

-

USP. (n.d.). <731> LOSS ON DRYING. General Chapters. Available at: [Link][18]

-

USP-NF. (2019). <467> RESIDUAL SOLVENTS. Available at: [Link][24]

-

Scribd. (n.d.). Usp 731 Loss On Drying. Available at: [Link][19]

-

LabHut.com. (n.d.). USP <232> Heavy Metals and Dissolution. Available at: [Link][29]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link][36]

-

UFAG Laboratorien AG. (2012). New test methods for the determination of heavy metals pursuant to usp <232> and <233>. Available at: [Link][26]

-

Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Available at: [Link][27]

-

Accugen Labs. (n.d.). USP <61> Test- Microbial Enumeration Tests - NonSterile Products. Available at: [Link][31]

-

Shah, V. et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link][10]

-

CPT Labs. (n.d.). USP 61 & 62. Available at: [Link]

-

Aurora Biomed. (n.d.). Class I Heavy Metal Determination in Pharmaceuticals. Available at: [Link][28]

-

Microchem Laboratory. (n.d.). USP <61> Microbial Enumeration Test. Available at: [Link][32]

-

Fan, T. W. M. et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. Available at: [Link][37]

-

US Pharmacopeia (USP). (n.d.). 61 MICROBIOLOGICAL EXAMINATION OF NONSTERILE PRODUCTS: MICROBIAL ENUMERATION TESTS. Available at: [Link][33]

-

ResearchGate. (2018). From heavy metals testing to the measurement of elemental impurities in pharmaceuticals: Over 100 years in making the change. Available at: [Link][30]

-

USP-NF. (2024). <731> Loss on Drying. Available at: [Link][38]

-

NIH. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Available at: [Link][17]

-

ARL Bio Pharma. (n.d.). USP <61> and USP <62> Microbial Tests for Non-Sterile Products. Available at: [Link][34]

-

Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Available at: [Link][16]

-

Pharma Learning In Depth. (2025). How to Interpret HPLC Graph Chromatogram. YouTube. Available at: [Link][14]

-

Waters Corporation. (n.d.). How to Read HPLC Chromatograms. Available at: [Link][15]

-

PubMed. (2002). High perfomance liquid chromatography in pharmaceutical analyses. Available at: [Link][13]

-

Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Available at: [Link][11]

-

Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available at: [Link][12]

-

ResearchGate. (2012). Tracking Stable Isotope Enrichment in Tree Seedlings with Solid-State NMR Spectroscopy. Available at: [Link][39]

-

NIH. (n.d.). Potential Therapeutic Uses of Mecamylamine and its Stereoisomers. Available at: [Link][3]

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. Mecamylamine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 8. Mecamylamine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 12. torontech.com [torontech.com]

- 13. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. waters.com [waters.com]

- 16. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 17. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uspbpep.com [uspbpep.com]

- 19. scribd.com [scribd.com]

- 20. pharmasciences.in [pharmasciences.in]

- 21. usp.org [usp.org]

- 22. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. uspnf.com [uspnf.com]

- 25. scispec.co.th [scispec.co.th]

- 26. Article New test methods for the determination of heavy metals pursuant to usp <232> and <233> [ufag-laboratorien.ch]

- 27. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]

- 28. aurorabiomed.com [aurorabiomed.com]

- 29. labhut.com [labhut.com]

- 30. researchgate.net [researchgate.net]

- 31. accugenlabs.com [accugenlabs.com]

- 32. microchemlab.com [microchemlab.com]

- 33. usp.org [usp.org]

- 34. ARL Bio Pharma | USP and USP Microbial Tests for Non-Sterile Products [arlok.com]

- 35. scispace.com [scispace.com]

- 36. m.youtube.com [m.youtube.com]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Loss on Drying | USP-NF [uspnf.com]

- 39. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies

Abstract

In the landscape of modern drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. Achieving accurate and reliable PK data hinges on the robustness of the bioanalytical methods employed. Central to the success of these methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of internal standards. Among the various types, deuterated standards have emerged as the gold standard, offering unparalleled advantages in precision and accuracy.[1][2] This technical guide provides an in-depth exploration of the core principles, practical applications, regulatory context, and challenges associated with the use of deuterated standards in pharmacokinetic studies.

The Foundation: Why Internal Standards Are Crucial in Bioanalysis

Bioanalytical methods are susceptible to various sources of error that can compromise data integrity. These include variability in sample preparation, instrument response, and most notably, matrix effects.[1][3] Matrix effects occur when components of the biological matrix (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the analyte in the mass spectrometer's source, leading to unpredictable ion suppression or enhancement.[3][4][5]

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) alike.[1] By calculating the peak area ratio of the analyte to the IS, these variabilities can be effectively normalized, leading to more accurate and precise quantification.[2][6] The ideal IS should mimic the physicochemical properties of the analyte as closely as possible to ensure it experiences the same variations during sample processing and analysis.[7] This is where deuterated standards excel.

The Ideal Internal Standard: The Deuterated Advantage

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (²H or D).[2] This subtle change in mass provides a distinct signal in the mass spectrometer, yet the molecule remains chemically and structurally almost identical to the analyte.[2]

Key Advantages:

-

Co-elution with Analyte: Deuterated standards have nearly identical chromatographic retention times to the analyte.[6] This ensures that both compounds enter the mass spectrometer source simultaneously, experiencing the exact same matrix effects and ionization conditions.[8]

-

Compensation for Matrix Effects: Because the deuterated IS is chemically identical to the analyte, it is affected by ion suppression or enhancement in the same way.[2][4] This allows for highly effective normalization, correcting for what is often the largest source of error in LC-MS bioanalysis.[3][7]

-

Correction for Extraction Variability: When added at the beginning of the sample preparation process, the deuterated IS experiences the same potential losses as the analyte during steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[2] This ensures the final analyte/IS ratio remains constant and reflective of the true concentration.[2]

-

Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are effectively cancelled out by the ratiometric measurement, leading to enhanced precision and reproducibility.[2]

Stable isotope-labeled (SIL) internal standards, including those labeled with ¹³C or ¹⁵N, are considered the "gold standard" for quantitative bioanalysis.[4][7][9] Deuterated standards are the most common type of SIL-IS due to their relative ease and lower cost of synthesis.[10]

Bioanalytical Method Development & Validation with Deuterated Standards

The use of deuterated standards is a cornerstone of developing robust bioanalytical methods that meet stringent regulatory requirements from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13][14]

Selection and Synthesis of Deuterated Standards

The strategic placement and number of deuterium atoms are critical.

-

Placement: Deuterium labels should be placed on a part of the molecule that is not susceptible to metabolic cleavage or in-source hydrogen-deuterium (H/D) exchange.[8][15] Placing labels on metabolically stable positions (e.g., aromatic rings, non-labile alkyl groups) is crucial.

-

Number of Labels: A mass difference of at least 3 or 4 atomic mass units (amu) between the analyte and the IS is generally recommended. This minimizes the risk of "cross-talk," where the natural isotopic abundance of the analyte (especially the M+1 and M+2 peaks) contributes to the signal of the IS, which can lead to non-linear calibration curves.[16][17]

-

Purity: Both chemical (>99%) and isotopic (≥98%) purity are essential for reliable results.[18] The IS should be free of any unlabeled analyte, as this would artificially inflate the measured analyte concentration.

Experimental Protocol: Preparation of Calibration Standards and Quality Controls

This protocol outlines the fundamental steps for preparing calibration (CAL) and quality control (QC) samples for a typical pharmacokinetic study.

Objective: To create a set of standards of known concentrations to generate a calibration curve and QC samples to validate the accuracy and precision of the bioanalytical method.

Materials:

-

Analyte reference standard

-

Deuterated internal standard (IS) reference standard

-

Control biological matrix (e.g., human plasma, K2-EDTA)

-

Appropriate organic solvents (e.g., Methanol, DMSO, Acetonitrile)

-

Calibrated pipettes and precision balances

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a known amount of the analyte and the deuterated IS into separate volumetric flasks.

-

Dissolve in an appropriate solvent (e.g., methanol) to create primary stock solutions of a known concentration (e.g., 1 mg/mL). Store under validated conditions.

-

Expert Insight: Prepare the CAL and QC stock solutions from separate weighings of the reference standard to ensure independence and provide a true test of method accuracy, as recommended by regulatory guidelines.[14]

-

-

Working Solution Preparation:

-

Prepare a series of working solutions for the calibration curve by performing serial dilutions of the analyte primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Separately, prepare working solutions for the Low, Medium, High, and Lower Limit of Quantification (LLOQ) QC samples from the QC primary stock solution.

-

Prepare a single IS working solution at a concentration that will yield a robust and consistent response in the mass spectrometer (e.g., 50 ng/mL).

-

-

Spiking into Matrix:

-

To prepare the calibration curve standards, add a small, precise volume (e.g., 10 µL) of each analyte working solution to a larger, fixed volume of the control biological matrix (e.g., 190 µL). This creates a set of matrix-matched calibrators.

-

Similarly, prepare the QC samples by spiking the corresponding QC working solutions into the control matrix.

-

-

Sample Processing:

-

Aliquot a fixed volume (e.g., 50 µL) of each CAL, QC, and unknown study sample into a 96-well plate.

-

Add the IS working solution (e.g., 150 µL, often mixed with a protein precipitation solvent like acetonitrile) to every well except for the "double blank" (matrix without analyte or IS).

-

Vortex the plate to mix and precipitate proteins.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for injection into the LC-MS/MS system.

-

Method Validation

Regulatory guidelines mandate that bioanalytical methods be validated to ensure they are fit for purpose.[12][14][19] Key validation parameters where deuterated standards are indispensable include:

-

Accuracy and Precision: The method's ability to measure the known concentration of QC samples accurately and consistently. The IS normalizes variability, enabling the method to meet the typical acceptance criteria (e.g., within ±15% of nominal concentration, ±20% at the LLOQ).

-

Matrix Effect: Assessed by comparing the response of an analyte in post-extraction spiked matrix samples from different sources (e.g., at least 6 different lots of plasma) to the response in a neat solution.[3] A stable isotope-labeled IS should track the analyte, yielding a consistent analyte/IS ratio and a coefficient of variation (%CV) of ≤15%.

-

Recovery: The efficiency of the extraction process. While recovery doesn't need to be 100%, it must be consistent and reproducible. The deuterated IS is critical for demonstrating this consistency across the concentration range.[20]

| Parameter | Typical Acceptance Criteria (FDA/EMA) | Role of Deuterated Standard |

| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) | Normalizes variability to ensure measured value reflects true value. |

| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | Minimizes random error from sample prep and instrument response. |

| Matrix Factor | CV of IS-normalized matrix factor should be ≤15% | Co-elution ensures the IS experiences and corrects for the same matrix effects as the analyte.[3][4] |

| Recovery | Consistent and reproducible across the concentration range | Experiences the same extraction losses as the analyte, ensuring the analyte/IS ratio is unaffected.[20] |

Table 1: Key Bioanalytical Validation Parameters and the Role of Deuterated Standards.

Visualizing the Workflow and Core Concepts

Diagrams created using Graphviz help illustrate the fundamental processes where deuterated standards ensure data integrity.

Addressing the Challenges and Limitations

While deuterated standards are the preferred choice, they are not without potential challenges that scientists must navigate.

-

Isotopic Cross-Contribution (Cross-Talk): As mentioned, if the mass difference between the analyte and IS is insufficient (e.g., only +1 or +2 amu), the natural isotopic distribution of the analyte can interfere with the IS signal.[16][17] This is particularly problematic at high analyte concentrations and can bias results. The solution is to use an IS with a higher degree of deuteration (+3 amu or more).

-

Metabolic Instability of the Label: In some cases, the deuterium label itself can be metabolically labile, leading to an in-vivo exchange of deuterium for hydrogen.[21][22] This can alter the IS concentration and compromise data integrity. Careful selection of the labeling position is paramount to avoid sites known to be involved in metabolism.

-

Chromatographic Separation from Analyte: While rare, extensive deuteration can sometimes lead to a slight change in the physicochemical properties of the molecule, causing it to separate from the analyte during chromatography.[8][16] This "isotope effect" can defeat the primary purpose of the IS, as the two compounds would no longer experience the same matrix effects.[10][15] Monitoring for this during method development is essential.

-

Cost and Availability: The synthesis of custom deuterated standards can be expensive and time-consuming, especially for complex molecules.[7][18] This can be a limiting factor, particularly in early-stage drug discovery where many different compounds are being screened.[8]

Conclusion and Best Practices

The use of deuterated internal standards is a fundamental requirement for high-quality, regulatory-compliant quantitative bioanalysis in support of pharmacokinetic studies. Their ability to mimic the analyte and correct for multiple sources of analytical variability is unmatched by other types of internal standards. By ensuring the accurate and precise measurement of drug and metabolite concentrations in complex biological matrices, deuterated standards provide the reliable data necessary for critical drug development decisions.

Best Practices Summary:

-

Select an IS with a mass shift of ≥3 amu to avoid isotopic cross-talk.

-

Ensure the label is on a metabolically stable position to prevent in-vivo exchange.

-

Verify co-elution of the analyte and IS during method development to confirm true matrix effect compensation.

-

Use an IS with high chemical and isotopic purity, and confirm that the IS is free of the unlabeled analyte.

-

Adhere to regulatory guidelines (e.g., ICH M10) for method validation to demonstrate the suitability and robustness of the IS and the overall method.[11]

For researchers, scientists, and drug development professionals, the rigorous application of deuterated internal standards is not merely a technical detail but a critical component of scientific integrity, ensuring that pharmacokinetic data is both reliable and defensible.[23]

References

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

-

Di Martino, R. M., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584. Retrieved from [Link]

-

Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

-

Jian, W., Edom, R. W., & Weng, N. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(20), 2683-2687. Retrieved from [Link]

-

KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics. Retrieved from [Link]

-

Li, W., & Cohen, L. H. (2018). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

-

van Amsterdam, P., Arnold, M., Bansal, S., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

-

Wang, S., Cyronak, M., & Weng, N. (2018). Internal standard response variation in LC–MS bioanalysis: causes and solutions. Bioanalysis, 10(1), 1-4. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texilajournal.com [texilajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. ukisotope.com [ukisotope.com]

- 16. scispace.com [scispace.com]

- 17. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resolvemass.ca [resolvemass.ca]

- 19. bioanalysisforum.jp [bioanalysisforum.jp]

- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 21. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Mecamylamine-d3 Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Mecamylamine-d3 Hydrochloride in various organic solvents. Mecamylamine-d3 Hydrochloride, a deuterated isotopologue of the nicotinic acetylcholine receptor antagonist Mecamylamine HCl, is crucial as an internal standard in pharmacokinetic and metabolic studies. Understanding its solubility is paramount for the development of robust analytical methods, formulation strategies, and purification processes. This document synthesizes theoretical principles, presents empirical solubility data, and details a standardized protocol for experimental solubility determination to support researchers and drug development professionals.

Introduction: The Significance of Solubility

Mecamylamine-d3 Hydrochloride (C₁₁H₁₈D₃N · HCl) is the deuterated form of Mecamylamine Hydrochloride, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Its primary application is as a stable isotope-labeled internal standard for quantitative bioanalysis by mass spectrometry. The accuracy and precision of such assays are fundamentally dependent on the ability to prepare precise, homogenous stock and working solutions, a task governed entirely by the compound's solubility.

A thorough understanding of solubility in different organic solvents is critical for:

-

Analytical Method Development: Selecting appropriate solvents for stock solution preparation, sample extraction, and mobile phase composition in chromatographic separations (HPLC, LC-MS).

-

Formulation Science: Designing preclinical formulations for in vivo studies.

-

Process Chemistry: Identifying suitable solvents for crystallization, purification, and isolation.

This guide will explore the physicochemical properties of Mecamylamine-d3 HCl that dictate its solubility, provide known quantitative data, and offer a detailed, field-tested protocol for determining solubility in novel solvent systems.

Physicochemical Properties and Theoretical Solubility Principles

The solubility of a compound is dictated by its molecular structure and the properties of the solvent. For Mecamylamine-d3 HCl, several key factors are at play.

Molecular Structure: Mecamylamine is a bulky, bicyclic aliphatic amine.[2] The hydrochloride salt form introduces an ionic center (R₃N⁺H—Cl⁻), which drastically increases its polarity compared to the free base.

Impact of Deuteration: The substitution of three hydrogen atoms with deuterium on the N-methyl group has a negligible effect on the compound's polarity and overall solubility. Therefore, solubility data for the non-deuterated Mecamylamine Hydrochloride can be used as a reliable and direct proxy.[3]

"Like Dissolves Like" Principle: As an ionic salt, Mecamylamine HCl is highly polar.[4] Its solubility is governed by the ability of a solvent to effectively solvate both the protonated amine cation (R₃N⁺H) and the chloride anion (Cl⁻).

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are excellent candidates for dissolving amine salts. Their hydroxyl groups can form strong hydrogen bonds with the chloride anion and the N-H group of the cation. The high dielectric constant of these solvents helps to shield the ionic charges, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments and can effectively solvate the cation. However, their ability to solvate the small chloride anion is less efficient compared to protic solvents, often resulting in lower, yet significant, solubility.[5][6]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Ether): These solvents lack the polarity and hydrogen-bonding capability to overcome the strong electrostatic forces (lattice energy) of the crystalline salt. Consequently, amine hydrochlorides are generally considered insoluble in nonpolar organic solvents.

Quantitative Solubility Data

Precise, quantitative solubility data for Mecamylamine-d3 Hydrochloride is not always available in peer-reviewed literature. However, data from reputable chemical suppliers for the non-deuterated analog provides excellent, actionable values. The following table summarizes the available data.

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mM)* | Source(s) |

| Water | Polar Protic | ~100 | ~490 | [7] |

| Ethanol | Polar Protic | ~82 | ~402 | [8] |

| Ethanol | Polar Protic | ~20 | ~98 | [1][5][6] |

| Isopropanol | Polar Protic | ~21 | ~103 | [8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~20.4 to 100 | ~100 to 490 | [7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~5 | ~24.5 | [1][5][6] |

| Dimethyl Formamide (DMF) | Polar Aprotic | ~2 | ~9.8 | [1][5][6] |

| PBS (pH 7.2) | Aqueous Buffer | ~5 | ~24.5 | [5][6] |

*Calculated based on a molecular weight of 203.75 g/mol for Mecamylamine HCl. Note the variability in reported values from different suppliers, which may be due to different experimental conditions or purity.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To ensure trustworthy and reproducible results, determining the thermodynamic equilibrium solubility is essential. The saturation shake-flask method is the gold standard for this purpose and is recognized by the United States Pharmacopeia (USP).[9][10][11]

Objective: To determine the saturation concentration of Mecamylamine-d3 Hydrochloride in a given organic solvent at a specified temperature.

Materials:

-

Mecamylamine-d3 Hydrochloride (crystalline solid)

-

Solvent of interest (analytical grade or higher)

-

Screw-cap glass vials (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes

-

Volumetric flasks

-

Validated analytical system for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Mecamylamine-d3 HCl to a pre-weighed glass vial. An amount sufficient to ensure a visible solid phase remains at equilibrium is required.

-

Expert Insight: Adding too much solid can alter the solvent's properties. A good starting point is 2-3 times the estimated solubility. For a completely unknown solubility, start with ~10-20 mg of solid in 1 mL of solvent.

-

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a minimum of 24 hours.

-

Expert Insight: This extended period is crucial to ensure the system reaches thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.[11] Shorter times may yield kinetic solubility, which is often higher and less reproducible.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1-2 hours to allow the excess solid to sediment. Visually confirm the presence of undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.

-

Expert Insight: Filtration is a critical step to remove all microscopic particulate matter, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to saturate the filter material and prevent analyte adsorption.

-

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the calibrated range of the analytical instrument. A 100-fold or 1000-fold dilution is common.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = C_measured × Dilution Factor Where:

-

C_measured is the concentration of the diluted sample (in mg/mL) determined by the analytical method.

-

Dilution Factor is the total fold-dilution performed in step 6.

-

This entire procedure should be performed in triplicate to ensure statistical validity.[11]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Experimental Outcomes

-

Temperature: Solubility is temperature-dependent. All experiments must be conducted at a controlled and reported temperature.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the measured solubility. Always use high-purity, analytical grade solvents.

-

pH (for aqueous/co-solvent systems): The solubility of an amine salt can be affected by pH. In unbuffered systems, the pH of the final suspension should be measured and reported.[12]

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to use a consistent solid form for all experiments.

Conclusion

Mecamylamine-d3 Hydrochloride, as a polar ionic salt, exhibits high solubility in polar protic solvents like ethanol and water, moderate solubility in polar aprotic solvents like DMSO, and poor solubility in nonpolar organic solvents. This profile is consistent with fundamental chemical principles. For applications requiring precise concentration, such as the preparation of internal standards for bioanalysis, ethanol and DMSO are excellent solvent choices.[5][6] When empirical data is unavailable for a specific solvent system, the validated shake-flask protocol detailed herein provides a robust framework for accurate and reproducible solubility determination.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

USP-NF. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

-

PubChem. Mecamylamine Hydrochloride | C11H22ClN | CID 13221. Retrieved from [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

NCERT. Amines. Retrieved from [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. Retrieved from [Link]

-

PubChem. Mecamylamine-d3 Hydrochloride | C11H22ClN | CID 71749917. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Mecamylamine Hydrochloride | C11H22ClN | CID 13221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Solubility Measurements | USP-NF [uspnf.com]

- 11. researchgate.net [researchgate.net]

- 12. uspnf.com [uspnf.com]

A Technical Guide to the Stereoisomers of Mecamylamine: Differentiated Pharmacology and Methodologies

Abstract

Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has a rich pharmacological history, initially as an antihypertensive agent and more recently for its potential in treating a spectrum of CNS disorders.[1] As a racemic mixture, mecamylamine is composed of two stereoisomers, (S)-(+)-mecamylamine and (R)-(-)-mecamylamine, which exhibit distinct and clinically relevant pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the key differences between these enantiomers. It delves into their differential interactions with nAChR subtypes, particularly the α4β2 receptor, and outlines detailed experimental protocols for their chiral separation and functional characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the stereoselective properties of mecamylamine in their research and development endeavors.

Introduction: The Significance of Chirality in Mecamylamine's Pharmacology

Mecamylamine, chemically known as N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine, is a secondary amine that readily crosses the blood-brain barrier, allowing for its action on central nAChRs.[2] Its mechanism of action is primarily through non-competitive antagonism, blocking the ion channel of the nAChR rather than competing with acetylcholine for the binding site.[3] This action is voltage-dependent, with mecamylamine thought to enter and block the open channel, becoming trapped as the channel closes.[4]

The presence of a chiral center in mecamylamine gives rise to two non-superimposable mirror-image isomers, or enantiomers: (S)-(+)-mecamylamine and (R)-(-)-mecamylamine. While racemic mecamylamine has been studied for decades, recent research has illuminated the distinct pharmacological properties of its individual stereoisomers, revealing a layer of complexity and therapeutic potential that was previously underexplored. Understanding these differences is paramount for the rational design of novel therapeutics targeting the nicotinic cholinergic system.

Differential Pharmacology of Mecamylamine Stereoisomers

The primary distinction between the mecamylamine enantiomers lies in their interaction with different subtypes and stoichiometry of nAChRs, most notably the α4β2 subtype, which is highly expressed in the central nervous system and implicated in nicotine addiction and depression.

(S)-(+)-Mecamylamine (TC-5214) has emerged as the more pharmacologically nuanced of the two isomers. It exhibits a unique dual action on α4β2 nAChRs depending on their subunit stoichiometry. For low-sensitivity (LS) α4β2 nAChRs, which have a (α4)3(β2)2 stoichiometry, S-(+)-mecamylamine is a more potent inhibitor than its R-(-) counterpart.[5] Conversely, for high-sensitivity (HS) α4β2 nAChRs with a (α4)2(β2)3 stoichiometry, S-(+)-mecamylamine acts as a positive allosteric modulator, potentiating agonist-induced activation.[5] This potentiating effect may contribute to the antidepressant-like effects observed in preclinical models.[6]

(R)-(-)-Mecamylamine , in contrast, generally acts as a non-competitive inhibitor across nAChR subtypes, including both HS and LS α4β2 isoforms.[5] Some studies suggest that neuromuscular-type nAChRs may be more sensitive to R-(-)-mecamylamine than to the S-(+) enantiomer, which could have implications for the side-effect profile of the individual isomers.[2]

Comparative Pharmacological Profile

| Property | (S)-(+)-Mecamylamine | (R)-(-)-Mecamylamine | Racemic Mecamylamine |

| α4β2 (HS) nAChR | Positive Allosteric Modulator | Non-competitive Inhibitor | Mixed/Inhibitory |

| α4β2 (LS) nAChR | More Potent Inhibitor | Non-competitive Inhibitor | Inhibitory |

| α3β4 nAChR | Slower Dissociation | Faster Dissociation | Inhibitory |

| Neuromuscular nAChR | Less Sensitive | More Sensitive | Inhibitory |

| Antidepressant Effect | More Robust Activity | Less Potent | Active |

| Safety Profile | Better Tolerated | Less Tolerated | Intermediate |

Experimental Methodologies for Stereoisomer Characterization

The elucidation of the distinct pharmacological profiles of mecamylamine's stereoisomers necessitates robust and precise experimental methodologies. This section provides detailed protocols for the chiral separation of the enantiomers and their subsequent functional characterization.

Chiral Separation of Mecamylamine Enantiomers by HPLC

The separation of (S)-(+)- and (R)-(-)-mecamylamine is a critical first step for their individual characterization. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for this purpose. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for the resolution of chiral amines.

Protocol: Chiral HPLC Separation

-

Column Selection: A polysaccharide-based chiral column, such as a CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), is recommended.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol (IPA) in a ratio of 90:10 (v/v). Add a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica support.

-

Sample Preparation: Dissolve the racemic mecamylamine hydrochloride in the mobile phase to a final concentration of 1 mg/mL.

-

HPLC System and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm.

-

-

Injection and Data Acquisition: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject 10 µL of the sample solution and acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

Data Analysis: Identify the two enantiomer peaks and calculate the resolution factor (Rs). A baseline separation (Rs ≥ 1.5) is desired.

In Vitro Functional Characterization

Radioligand binding assays are employed to determine the binding affinity (Ki) of each enantiomer for specific nAChR subtypes. These assays typically involve competition between the unlabeled enantiomer and a radiolabeled ligand for binding to receptors in a membrane preparation.

Protocol: [³H]-Mecamylamine Radioligand Binding Assay

-

Membrane Preparation: Prepare rat brain membranes from whole brain tissue. Homogenize the tissue in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer to a protein concentration of 140-160 µ g/100 µL.[2]

-

Assay Setup: In polypropylene tubes, add a single concentration of [³H]-mecamylamine (e.g., 100 nM) in 50 µL of buffer, 50 µL of 2.5 mg/mL bovine serum albumin (BSA), 100 µL of the membrane suspension, and varying concentrations of the unlabeled mecamylamine enantiomer (or racemic mecamylamine) in 50 µL of buffer, for a total volume of 250 µL.[2]

-

Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration (e.g., 500 µM) of unlabeled racemic mecamylamine.[2]

-

Incubation: Incubate the samples at room temperature for 30 minutes.[2]

-

Filtration: Stop the incubation by adding 3 mL of ice-cold incubation buffer, followed by immediate filtration through glass fiber filters (presoaked in 0.5% polyethylenimine) using a cell harvester.

-

Washing: Rinse the filters three times with 3 mL of ice-cold buffer.

-

Scintillation Counting: Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and determine the radioactivity by liquid scintillation spectroscopy.

-